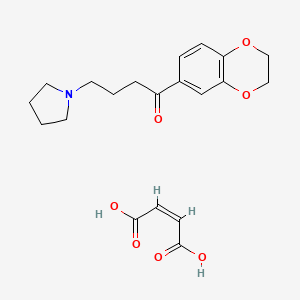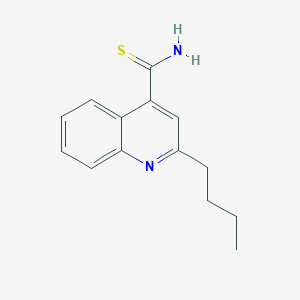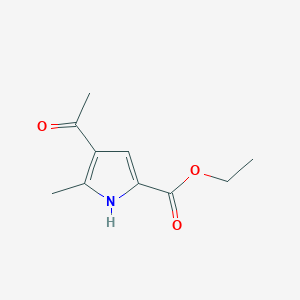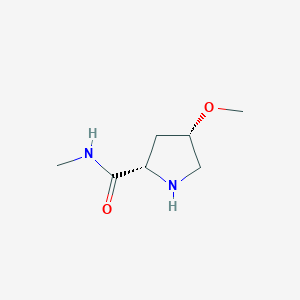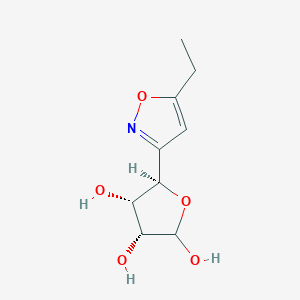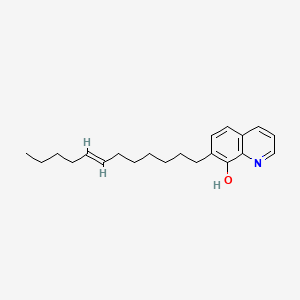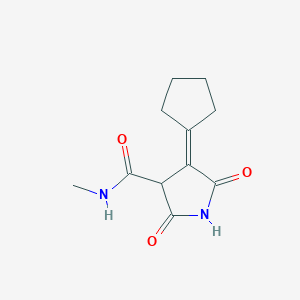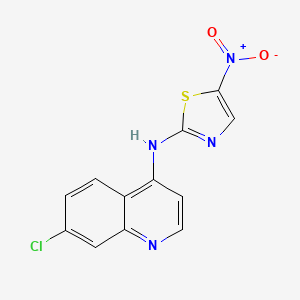![molecular formula C14H17NO6S B12885391 (4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline CAS No. 77449-96-8](/img/structure/B12885391.png)
(4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the pyrrolidine family. Pyrrolidine derivatives are known for their significant role in medicinal chemistry due to their biological activity and structural diversity . This compound, in particular, is characterized by the presence of an acetyl group, a tosyloxy group, and a carboxylic acid group attached to a pyrrolidine ring.
Vorbereitungsmethoden
The synthesis of cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid involves several steps. One common method includes the use of L-proline as a starting material. The process typically involves the following steps:
Chloroacetylation: L-proline is reacted with chloroacetyl chloride to form an N-acylated product.
Amidation: The carboxylic acid moiety of the N-acylated product is converted into an amide.
Tosylation: The hydroxyl group is then tosylated using tosyl chloride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The ester bond in the tosyloxy group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include tosyl chloride, chloroacetyl chloride, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors and receptor modulators.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The acetyl and tosyloxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural stability and contributes to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2-one: Known for its use in the synthesis of pharmaceuticals.
Pyrrolidine-2,5-diones: Used in the development of bioactive molecules.
Prolinol: A derivative of proline, widely used in asymmetric synthesis.
The uniqueness of cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid lies in its specific functional groups, which provide distinct reactivity and biological activity compared to other pyrrolidine derivatives.
Eigenschaften
CAS-Nummer |
77449-96-8 |
|---|---|
Molekularformel |
C14H17NO6S |
Molekulargewicht |
327.35 g/mol |
IUPAC-Name |
(2R,4R)-1-acetyl-4-(4-methylphenyl)sulfonyloxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO6S/c1-9-3-5-12(6-4-9)22(19,20)21-11-7-13(14(17)18)15(8-11)10(2)16/h3-6,11,13H,7-8H2,1-2H3,(H,17,18)/t11-,13-/m1/s1 |
InChI-Schlüssel |
ZGILGOQVJWEWSV-DGCLKSJQSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2C[C@@H](N(C2)C(=O)C)C(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]-](/img/structure/B12885309.png)
![9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan](/img/structure/B12885316.png)

